![molecular formula C10H10O4 B2968122 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid CAS No. 56011-75-7](/img/structure/B2968122.png)
2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid
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Overview
Description
“2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.19 . The IUPAC name for this compound is 2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid” is 1S/C10H10O4/c1-10(2)13-7-4-3-6(9(11)12)5-8(7)14-10/h3-5H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Scientific Research Applications
Photoreleasable Protecting Group
2,5-Dimethylphenacyl chromophore is suggested as a photoremovable protecting group for carboxylic acids, demonstrating efficient intramolecular hydrogen abstraction without the need for a photosensitizer. This might be relevant to the study of similar compounds like 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid (Klan, Heger, & Zabadal, 2000).
Study of Dimerization in Solvents
Research using benzoic acid as a model demonstrates the effects of temperature and solvent selection on dimerization of carboxylic acids, which can be extrapolated to compounds like 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid (H. Pham, Taylor, & Henson, 2013).
Intermolecular Hydrogen Bonding
A study of 2,2-dimethylbutynoic acid with a pyridone terminus, which forms an intermolecularly hydrogen-bonded dimer, is relevant for understanding similar behaviors in 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid (P. Wash, Maverick, Chiefari, & Lightner, 1997).
Structural and Spectroscopic Properties
Research on benzofuran-carboxylic acids derivatives, including their molecular docking studies, electronic and vibrational properties, may be relevant to understanding the properties of 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid (Sagaama et al., 2020).
Anticancer and Antibacterial Agents
The study of 2-phenyl 1,3-benzodioxole derivatives for their anticancer, antibacterial, and DNA binding potential can provide insights into the possible biomedical applications of 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid (Gupta et al., 2016).
Mechanism of Action
Target of Action
Benzodioxole derivatives have been studied for their interactions with various enzymes .
Mode of Action
It is known that benzodioxole derivatives can form hydrogen bonds with protein residues, either directly or water-mediated . This interaction can lead to changes in the protein’s function.
Biochemical Pathways
Benzodioxole derivatives have been shown to exhibit inhibitory activities on free radicals , suggesting a potential role in antioxidant pathways.
Result of Action
Some benzodioxole derivatives have shown selectivity between cancer cells and normal cells , suggesting potential cytotoxic effects.
properties
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(2)13-7-4-3-6(9(11)12)5-8(7)14-10/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMULXWRTLFQMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56011-75-7 |
Source
|
Record name | 2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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